1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
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Overview
Description
1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-bromophenyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the compound
Scientific Research Applications
1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties
Materials Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-ethynyl-1H-pyrazole: Similar structure but with different substitution patterns.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with additional functional groups
Uniqueness: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-(4-bromophenyl)-4-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c1-2-9-7-13-14(8-9)11-5-3-10(12)4-6-11/h1,3-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJOYNNEFBKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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